
5-Amino-1,4-dihidroquinoxalina-2,3-diona
Descripción general
Descripción
5-Amino-1,4-dihydroquinoxaline-2,3-dione (AQD) is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic compound that is composed of three nitrogen atoms and two oxygen atoms, and is widely used in pharmaceutical and agricultural research. AQD has been used as a building block in the synthesis of a variety of organic compounds, and has been studied for its potential applications in the medical, agricultural, and industrial fields.
Aplicaciones Científicas De Investigación
Inhibición de la D-Aminoácido Oxidasa (DAAO)
Los derivados de 5-Amino-1,4-dihidroquinoxalina-2,3-diona se han estudiado por su potencial como inhibidores de la DAAO. La DAAO es una enzima que degrada los D-aminoácidos, los cuales son moduladores importantes de la neurotransmisión sináptica. Los inhibidores de la DAAO pueden aumentar los niveles de D-serina, un coagonista endógeno del receptor NMDA, que desempeña un papel crucial en la plasticidad sináptica, el aprendizaje y la memoria . Estos inhibidores han mostrado promesa en el tratamiento de trastornos como la esquizofrenia y el dolor neuropático .
Actividad Neuroprotectora
Se ha informado que los derivados de quinoxalina-2,3-diona, incluyendo la this compound, exhiben actividad neuroprotectora. Han sido efectivos en modelos de enfermedades neurodegenerativas y han mostrado potencial para proteger contra la desmielinización en condiciones como la esclerosis múltiple . El papel neuroprotector se atribuye a sus efectos antagonistas sobre receptores específicos de glutamato involucrados en la excitotoxicidad .
Efectos Analgésicos
La investigación ha indicado que los derivados de quinoxalina-2,3-diona pueden tener efectos analgésicos. Se han utilizado en modelos experimentales para aliviar diferentes tipos de dolor, incluyendo el dolor tónico, el dolor neuropático y el dolor por cáncer de hueso. El mecanismo probablemente esté relacionado con la inhibición del peróxido de hidrógeno espinal, que está involucrado en la patofisiología del dolor .
Síntesis Química y Diseño de Fármacos
Finalmente, la this compound es valiosa en síntesis química y diseño de fármacos. Su estructura sirve como un andamiaje para el desarrollo de varios farmacóforos y se puede modificar para mejorar su actividad biológica o para crear compuestos con nuevas propiedades terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
5-Amino-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to DAAO, preventing the enzyme from catalyzing the oxidation of d-amino acids . This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .
Biochemical Pathways
The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione affects the NMDA receptor pathway . The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function . By increasing the concentration of d-serine, a co-agonist of the NMDA receptor, 5-Amino-1,4-dihydroquinoxaline-2,3-dione enhances the activation of the NMDA receptor .
Pharmacokinetics
The compound’s inhibitory activity against daao has been demonstrated in vitro, with ic50 values ranging from 06 to 15 μM .
Result of Action
The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the concentration of d-serine, enhancing the activation of the NMDA receptor . This can result in improved cognitive function and a reduction in the symptoms of disorders associated with NMDA receptor dysfunction, such as schizophrenia .
Action Environment
The action of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is likely to be influenced by various environmental factors, although specific studies on this topic are lacking. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and interaction with its target .
Análisis Bioquímico
Biochemical Properties
5-Amino-1,4-dihydroquinoxaline-2,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor of d-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of d-amino acids, producing hydrogen peroxide and the corresponding imino acid. The inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione has been shown to have therapeutic potential for nervous system-associated diseases . The compound interacts with DAAO through hydrogen bonding and π-π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD) .
Cellular Effects
5-Amino-1,4-dihydroquinoxaline-2,3-dione has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DAAO activity. This inhibition leads to an increase in the levels of d-serine, a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission . The compound’s impact on cellular metabolism includes alterations in the production of hydrogen peroxide, which can affect oxidative stress and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Amino-1,4-dihydroquinoxaline-2,3-dione involves its binding interactions with DAAO. The compound forms hydrogen bonds with the Arg283 residue and engages in π-π stacking interactions with the flavin ring of FAD . These interactions inhibit the enzyme’s activity, leading to an accumulation of d-serine and a subsequent modulation of NMDA receptor function . Additionally, the inhibition of DAAO by 5-Amino-1,4-dihydroquinoxaline-2,3-dione can reduce the production of hydrogen peroxide, thereby influencing cellular redox states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1,4-dihydroquinoxaline-2,3-dione have been studied over various time periods. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 5-Amino-1,4-dihydroquinoxaline-2,3-dione remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of DAAO activity and consistent modulation of NMDA receptor function .
Dosage Effects in Animal Models
The effects of 5-Amino-1,4-dihydroquinoxaline-2,3-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
5-Amino-1,4-dihydroquinoxaline-2,3-dione is involved in metabolic pathways related to the metabolism of d-amino acids. The compound interacts with DAAO, inhibiting its activity and leading to an accumulation of d-serine . This interaction affects the metabolic flux of d-amino acids and can influence the levels of various metabolites involved in neurotransmission and cellular signaling .
Transport and Distribution
The transport and distribution of 5-Amino-1,4-dihydroquinoxaline-2,3-dione within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interactions with these transporters and proteins can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
5-Amino-1,4-dihydroquinoxaline-2,3-dione is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The precise localization of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is essential for understanding its mechanism of action and optimizing its therapeutic applications .
Propiedades
IUPAC Name |
5-amino-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWASPYQGRASFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344982 | |
| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76097-87-5 | |
| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



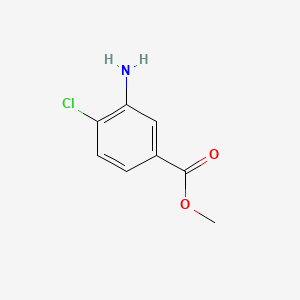
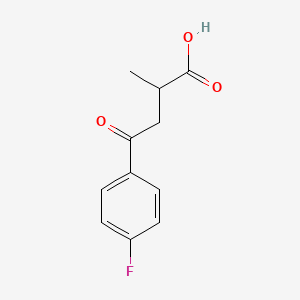


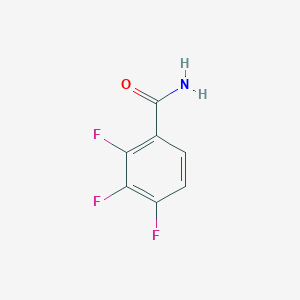
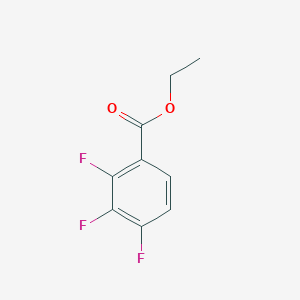
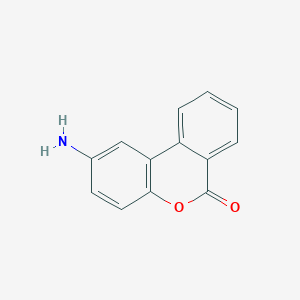
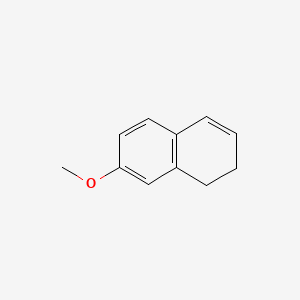
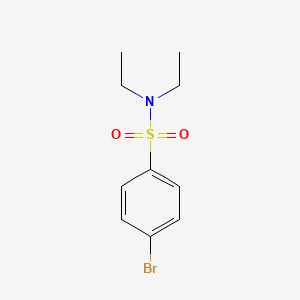

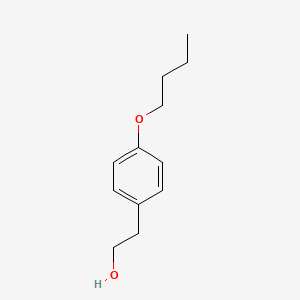
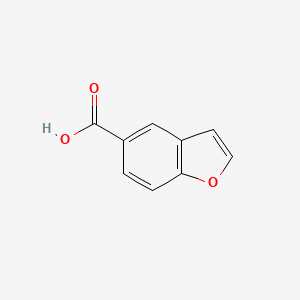
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)
